1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Catalog No.
S797898
CAS No.
139756-01-7
M.F
C8H12N4O3
M. Wt
212.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamid...

CAS Number

139756-01-7

Product Name

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

IUPAC Name

2-methyl-4-nitro-5-propylpyrazole-3-carboxamide

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

InChI

InChI=1S/C8H12N4O3/c1-3-4-5-6(12(14)15)7(8(9)13)11(2)10-5/h3-4H2,1-2H3,(H2,9,13)

InChI Key

BMLPAJIEDKJHSB-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C

solubility

31.6 [ug/mL]

Synonyms

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide; Sildenafil Amide Impurity

Canonical SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C
  • Chemical Databases: Resources like PubChem () primarily focus on the compound's structure, properties, and safety information.
  • Vendor Information: While some commercial vendors offer this compound as a reference standard, their descriptions typically do not delve into specific research applications ().

Potential Research Areas:

Based on the compound's structure, some potential research areas where it might be explored include:

  • Organic Chemistry: As a derivative of pyrazole, it could be of interest in studies focusing on the synthesis and reactivity of novel heterocyclic compounds.
  • Medicinal Chemistry: The presence of the nitro and carboxamide functional groups suggests potential for investigation as a starting point for the development of new drugs, but there is no evidence of such exploration in the public domain.

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C8H12N4O3C_8H_{12}N_4O_3 and a molecular weight of 212.21 g/mol. This compound is categorized as an impurity reference material and is primarily recognized for its role as an intermediate in the synthesis of sildenafil citrate, a well-known phosphodiesterase type 5 inhibitor used to treat erectile dysfunction. The compound features a pyrazole ring with a methyl group, a nitro group, and a propyl chain, contributing to its unique chemical properties and biological activities .

The chemical reactivity of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is influenced by the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The nitro group can undergo reduction to form an amine, which can further participate in nucleophilic substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide group may hydrolyze to yield the corresponding carboxylic acid.
  • Condensation Reactions: The amide functionality can react with various electrophiles to form more complex molecules.

These reactions are particularly relevant in synthetic pathways leading to sildenafil and related compounds .

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide exhibits biological activity primarily as an intermediate in the synthesis of sildenafil citrate. Sildenafil functions as a selective inhibitor of phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, promoting vasodilation and enhancing blood flow to specific areas of the body. This mechanism underpins its therapeutic use in treating erectile dysfunction .

The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide typically involves several steps:

  • Formation of Pyrazole Ring: The initial step often includes the condensation of substituted hydrazines with appropriate carbonyl compounds to form the pyrazole structure.
  • Nitration: The introduction of the nitro group can be achieved through electrophilic aromatic substitution using nitrating agents.
  • Alkylation: The propyl group can be introduced via alkylation reactions involving suitable alkyl halides.
  • Carboxamide Formation: Finally, conversion to the carboxamide can be accomplished through reaction with amines or via direct amidation techniques.

These methods highlight the compound's synthetic versatility and its importance as a precursor in pharmaceutical chemistry .

The primary application of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide lies in its role as an intermediate in synthesizing sildenafil citrate and other phosphodiesterase inhibitors. Its unique structure allows it to serve as a reference standard for quality control in pharmaceutical formulations related to erectile dysfunction treatments. Additionally, it may have potential applications in research settings focused on developing new therapeutic agents targeting similar biological pathways .

Interaction studies involving 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide primarily focus on its interactions within biological systems, particularly concerning phosphodiesterase type 5 inhibition. Research has shown that compounds like sildenafil can influence various signaling pathways related to vascular relaxation and smooth muscle function. Further studies may explore how structural modifications of this compound affect its binding affinity and selectivity toward different phosphodiesterase isoforms .

Several compounds share structural similarities with 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, particularly within the class of pyrazole derivatives used in medicinal chemistry. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Sildenafil CitrateC22H30N6O4SPhosphodiesterase type 5 inhibitor
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic acidC8H11N3O4Carboxylic acid derivative
1-Methyl-4-nitro-3-propyl-(1H)-pyrazoleC8H12N4O2Lacks carboxamide functionality

The uniqueness of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups that facilitate its role as an intermediate in synthesizing more complex therapeutic agents while maintaining distinct chemical reactivity compared to other similar compounds .

XLogP3

0.5

UNII

7Y5R094CF5

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

139756-01-7

Wikipedia

1-methyl-4-nitro-3-propylpyrazole-5-carboxamide

Dates

Last modified: 08-15-2023

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